Calcium hydride (CaH2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

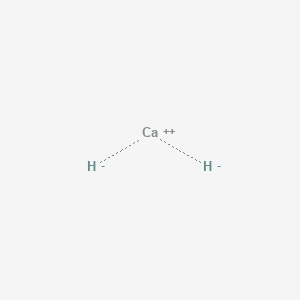

Calcium hydride (CaH2) is an alkaline earth hydride. It appears as a grey powder, or white when pure, which is rare . It reacts vigorously with water, liberating hydrogen gas . It is used as a drying agent, i.e., a desiccant . It is a saline hydride, meaning that its structure is salt-like .

Synthesis Analysis

Calcium hydride is prepared from its elements by direct combination of calcium and hydrogen at 300 to 400 °C . It can also be produced by reducing calcium oxide (CaO) with magnesium (Mg) in the presence of hydrogen .Molecular Structure Analysis

Calcium hydride has a cotunnite crystalline structure . Two ionic bonds exist between the calcium and hydrogen ions . It has a molecular weight of 42.09 g/mol .Chemical Reactions Analysis

Calcium hydride reacts with water to release hydrogen gas . This reaction is sometimes used to inflate life rafts, weather balloons, and the like, where a simple, compact means of generating H2 is desired .Physical And Chemical Properties Analysis

Calcium hydride has a density of 1.70 g/cm3 . It reacts vigorously with water and alcohols . Its melting point is 816 °C . It is insoluble in all solvents with which it does not react .Applications De Recherche Scientifique

Thermochemical Energy Storage for Concentrated Solar Power (CSP) Plants

- Commercial Potential : Cost comparison studies assess the commercial viability of destabilized CaH₂ systems .

Reducing Agent and Analytical Reagent

Safety And Hazards

Calcium hydride is considered hazardous. In contact with water, it releases flammable gases which may ignite spontaneously . It causes skin irritation and serious eye irritation . Ingestion and inhalation can cause lung damage and respiratory inflammation . Skin contact can cause blisters and dermatitis, and eye contact can lead to potential corneal damage and even blindness . Severe overexposure to calcium hydride can be fatal .

Orientations Futures

Propriétés

IUPAC Name |

calcium;hydride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H/q+2;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAXJGDKREHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894886 |

Source

|

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hydride (CaH2) | |

CAS RN |

7789-78-8 |

Source

|

| Record name | Calcium hydride (CaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

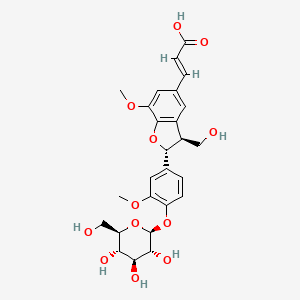

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)

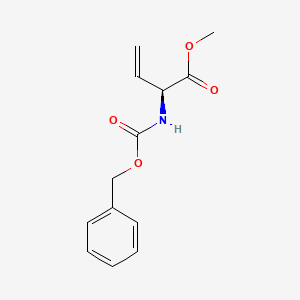

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)